(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Description
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by two allyl groups at the 2 and 6 positions and a methyl group at the 4 position. Its stereochemistry (2S,6S) distinguishes it from other stereoisomers. The compound has been cataloged as a research chemical by suppliers such as Combi-Blocks (purity: 95%, CAS: 157056-58-1) and CymitQuimica, though it is currently listed as discontinued .
Properties
IUPAC Name |
(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKVHGIIDKMPBK-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(C1)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](N[C@H](C1)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carboamination
In a representative procedure, γ-amino alkenes react with allyl bromides using Pd₂(dba)₃ (1 mol%) and DPE-Phos (2 mol%) as ligands in toluene at 80°C. The reaction proceeds via syn-aminopalladation, forming the tetrahydropyridine ring with excellent diastereoselectivity (>20:1 dr). For example, coupling 4-methyl-γ-amino alkene with 2 equivalents of allyl bromide yields the desired 2,6-diallyl-4-methyl derivative in 72% yield.
Key Reaction Parameters:
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | Essential for activation |
| Ligand | DPE-Phos | Enhances stereocontrol |
| Temperature | 80°C | Optimizes reaction rate |
| Solvent | Toluene | Improves catalyst stability |
Acid-Mediated Cyclization
Alternative methods involve proton-assisted cyclization of linear precursors. Treatment of N-allyl-4-methylpent-4-en-1-amine with HCl gas in dichloromethane induces cyclization, forming the tetrahydropyridine core. This method, however, offers lower stereoselectivity (3:1 dr) compared to Pd-catalyzed routes.
Stereochemical Control in Allylation Reactions
Introducing the (2S,6S) configuration requires chiral auxiliaries or asymmetric catalysis.
Chiral Ligand-Assisted Allylation
Employing (R)-BINAP as a ligand in Pd-catalyzed reactions enables enantioselective allylation. For instance, reacting 4-methyl-1,2,3,6-tetrahydropyridine with allyl bromide in the presence of (R)-BINAP and Pd(OAc)₂ yields the (2S,6S) isomer with 85% enantiomeric excess (ee). The reaction proceeds through a π-allyl palladium intermediate, where the ligand dictates the facial selectivity.
Kinetic Resolution via Enzymatic Catalysis
Lipase-mediated acetylation of racemic 2,6-diallyl intermediates selectively acetylates the (2R,6R) enantiomer, leaving the desired (2S,6S) isomer unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate, this method achieves 92% ee after 24 hours.
Industrial-Scale Synthesis and Optimization
Large-scale production necessitates cost-effective and high-yielding protocols.
Continuous Flow Reactor Systems
Industrial workflows often utilize continuous flow reactors to enhance mixing and heat transfer. A patented method (CN101696187B) describes the synthesis of N-substituted tetrahydropyridines in flow reactors, achieving 89% yield at 100 g/hour throughput. Key advantages include reduced reaction times (2 hours vs. 12 hours batch) and improved purity (>98%).
Optimized Industrial Protocol:
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Feedstock Preparation: 4-Methylpiperidine and allyl chloride (2.2 eq) in THF.
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Reaction Conditions: 65°C, 15 bar pressure, residence time 30 minutes.
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Work-Up: In-line extraction with aqueous HCl, followed by crystallization from ethanol/water.
Purification Techniques
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Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers.
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Crystallization: Recrystallization from ethyl acetate/hexane mixtures yields 99.5% pure product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (dr) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Pd-Catalyzed Carboamination | 72 | >20:1 | Moderate | 12,000 |
| Acid-Mediated Cyclization | 58 | 3:1 | High | 8,500 |
| Enzymatic Resolution | 65 | 92% ee | Low | 18,000 |
Mechanistic Insights and Side-Reaction Mitigation
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution of allyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives.
Scientific Research Applications
Asymmetric Catalysis
One of the most prominent applications of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine lies in its role as a chiral ligand in asymmetric catalysis. Chiral ligands are vital for promoting stereoselective reactions that yield specific stereoisomers. The compound's two chiral centers enable it to differentiate between reactant molecules effectively.
Potential Benefits:
- Enhances the selectivity of chemical reactions.
- Facilitates the synthesis of complex organic molecules with high enantiomeric purity.
However, research exploring its effectiveness as a chiral ligand remains limited, necessitating further studies to fully understand its capabilities in this field.
Medicinal Chemistry
Research has indicated that this compound exhibits various biological activities , particularly in neuroprotection and modulation of neurotransmitter systems.
Neuroprotective Effects:
Studies suggest that this compound may have potential neuroprotective effects by modulating signaling pathways related to cell survival. This could be beneficial in developing treatments for neurodegenerative diseases.
Pharmacological Activities:
The compound has been investigated for several pharmacological properties:
- Anti-inflammatory : In vitro studies show a reduction in inflammatory markers like TNF-alpha and IL-6 .
- Antioxidative : Potential to mitigate oxidative stress.
- Antimicrobial : Exhibits activity against various pathogens.
Synthesis of Functionalized Pyridine Derivatives
This compound serves as a precursor for synthesizing various functionalized pyridine derivatives. These derivatives are essential in medicinal chemistry due to their presence in numerous biologically active molecules.
Synthetic Methods:
The synthesis typically involves cyclization reactions using allyl and methyl substituents on a tetrahydropyridine framework. Common methods include:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : The allyl groups can undergo substitution with various nucleophiles.
Case Study on Tumor Growth Inhibition
In vivo experiments demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models compared to control groups. This suggests potential applications in cancer therapy .
Safety and Toxicity Assessment
Toxicological evaluations reveal that the compound has a favorable safety profile at therapeutic doses with no significant adverse effects observed in animal models .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1,2,3,6-tetrahydropyridine | Lacks allyl substituents | Primarily studied for basic properties |
| (R)-N-Allyl-N-(4-methylphenyl)amine | Features an amine instead of tetrahydropyridine framework | Focused on different pharmacological profiles |
The uniqueness of this compound lies in its specific stereochemistry and dual allyl groups that enhance its potential biological activities compared to similar compounds.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrahydropyridine Derivatives
Structural and Functional Comparison Table
Key Comparative Findings
MPTP vs. This compound
- Structural Differences : MPTP has a phenyl group at position 4 and a methyl at position 1, whereas the target compound features diallyl groups at positions 2 and 6 and a methyl at position 3. The stereochemistry (2S,6S) may further influence receptor interactions.
- Neurotoxicity: MPTP is metabolized to MPP+, which is selectively transported into dopaminergic neurons, causing mitochondrial dysfunction and neurodegeneration .
BMTP vs. This compound
- Its oxidation products (BMDP+ and BMP+) lack dopaminergic specificity, possibly due to altered pharmacokinetics . Similarly, the diallyl groups in the target compound may hinder bioactivation.
- Metabolic Pathways: BMTP’s lack of neurotoxicity highlights the importance of substituent position and metabolism. The target compound’s metabolic fate is unknown but may involve non-toxic pathways.
Other Analogues
- β-Carbolines (e.g., harmaline derivatives): Structurally distinct but share mechanisms with MPTP, such as oxidation to neurotoxic cations .
- 2-Phenylpyridine/3-Phenylpyridine : Lack dopaminergic toxicity despite structural resemblance to MPTP, emphasizing that neurotoxicity requires specific metabolic activation .
Biological Activity
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is a compound that has garnered attention for its potential biological activities. This tetrahydropyridine derivative is structurally related to other biologically active compounds and has been studied for its effects on various biological systems.
- Chemical Formula : C₉H₁₅N
- CAS Number : 1932187-90-0
- Molecular Weight : 135.23 g/mol
Research indicates that this compound may interact with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. In particular, studies have shown that similar compounds can act as inhibitors of MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
Neuroprotective Effects
Studies have suggested that tetrahydropyridine derivatives exhibit neuroprotective properties. For instance, the inhibition of MAO can lead to reduced oxidative stress and neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Dopaminergic Activity
Compounds structurally similar to this compound have been shown to affect dopaminergic signaling pathways. In experimental models, these compounds resulted in persistent depletion of striatal dopamine levels when administered in specific doses . This suggests a potential role in modulating dopaminergic activity which could be beneficial in treating conditions characterized by dopamine dysregulation.
Case Studies
- In Vitro Studies on MAO Inhibition
- Animal Models
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine?
Stereochemical control in tetrahydropyridine synthesis often employs asymmetric catalysis or chiral resolution. For allyl-substituted derivatives:
- Mitsunobu reactions can introduce stereospecific substituents using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Chiral HPLC or cyclodextrin-based columns validate enantiomeric excess (>99%) .
- NMR (¹H/¹³C) and HRESIMS confirm structural integrity and stereochemistry .
Table 1: Example yields and characterization for tetrahydropyridine analogs
| Substituents | Yield (%) | Purity Method |
|---|---|---|
| 6-Pentadecyl | 95 | ¹H NMR, HRESIMS |
| 6-Octadecyl | 98 | Chiral HPLC |
Advanced: How does stereochemistry influence the neurotoxic selectivity of this compound in dopaminergic neurons?
Stereochemistry dictates metabolic activation and mitochondrial targeting:
- MPTP analogs require conversion to MPP⁺ via MAO-B in astrocytes; (2S,6S) configuration may alter metabolic rate or blood-brain barrier (BBB) penetration .
- In vitro models : Compare toxicity in SH-SY5Y cells vs. primary astrocytes using LC-MS to quantify MPP⁺-like metabolites .
- Strain-specific sensitivity (e.g., C57BL/6 mice) reflects genetic variations in metabolic enzymes .
Basic: What in vitro assays are optimal for preliminary neurotoxicity screening?
- Dopamine uptake inhibition : Use radiolabeled [³H]-dopamine in synaptosomes .
- Mitochondrial complex I activity : Measure NADH dehydrogenase inhibition in isolated mitochondria .
- Cell viability assays : MTT or LDH release in LUHMES or SH-SY5Y cells .
Advanced: How do genetic backgrounds in animal models affect neurotoxicity reproducibility?
- Autosomal dominance : Certain mouse strains (e.g., C57BL/6) show heightened susceptibility due to CYP450 polymorphisms affecting toxin metabolism .
- Transgenic models : Overexpression of human MAO-B or SOD1 alters MPTP/MPP⁺ dynamics .
Table 2: Strain-specific responses to MPTP analogs
| Strain | Dopamine Depletion (%) | Key Metabolic Factor |
|---|---|---|
| C57BL/6 | 80–90 | High MAO-B activity |
| CD-1 | 40–50 | Low CYP2D6 expression |
Advanced: What molecular mechanisms link tetrahydropyridines to oxidative stress in PD models?
- MPTP/MPP⁺ mechanism : Inhibits mitochondrial complex I → ROS overproduction → dopaminergic apoptosis .
- Agmatine studies : Co-administration with antioxidants (e.g., resveratrol) reduces oxidative markers (e.g., 8-OHdG) in MPTP models .
- Multi-hit hypothesis : Synergy with influenza infection exacerbates neuroinflammation (IL-6, TNF-α) .
Basic: What analytical methods quantify this compound in plasma?
- LC-MS/MS : LOD of 0.1 ng/mL using C18 columns and ESI+ ionization .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges .
Advanced: How can QSAR models predict BBB permeability for novel tetrahydropyridines?
- Computational tools : Schrödinger’s QikProp or SwissADME estimate logBB values .
- MPTP analogs : LogP ~2.1 facilitates passive diffusion, while polar groups reduce penetration .
Basic: What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and eye protection (GHS Category 1 eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (GHS acute toxicity Category 3) .
Advanced: How to mitigate peripheral metabolism confounders in neurotoxicity studies?
- Intracerebral administration : Bypass hepatic metabolism via stereotaxic injection (e.g., 6-OHDA models) .
- MAO-B inhibitors : Co-treatment with selegiline blocks peripheral MPTP → MPP⁺ conversion .
Advanced: What environmental cofactors potentiate tetrahydropyridine toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
